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A deep dive into the mechanisms, efficacy, and resistance profiles of two major classes of

hepatitis B virus capsid assembly modulators, providing researchers and drug development

professionals with critical data for advancing therapeutic strategies.

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic

infection leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. A

promising class of antiviral agents, known as capsid assembly modulators (CAMs), targets the

HBV core protein (Cp), a crucial component in the viral lifecycle. These inhibitors are broadly

categorized into two main classes—Class I and Class II—based on their distinct mechanisms

of action on capsid assembly. This guide provides a comprehensive comparative analysis of

these two classes, supported by experimental data, to inform ongoing research and drug

development efforts.

Mechanism of Action: A Tale of Two Morphologies
Both Class I and Class II HBV capsid inhibitors bind to a common hydrophobic pocket at the

interface between core protein dimers.[1][2] However, this interaction leads to markedly

different outcomes in the capsid assembly process.

Class I inhibitors, also referred to as aberrant assembly promoters or Class II by some

researchers, disrupt the normal geometry of capsid formation. This interference leads to the

assembly of non-capsid polymers or large, irregular aggregates of the core protein.[1][2][3] A

key example of this class is the heteroaryldihydropyrimidine (HAP) family of compounds, such

as BAY 41-4109 and GLS4.[1][2] These aberrant structures are non-functional and are unable
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to package the viral pregenomic RNA (pgRNA) and polymerase complex, thereby halting the

viral replication cycle.[3]

Class II inhibitors, also known as empty capsid promoters or Class I by some classifications,

accelerate the kinetics of capsid assembly.[1] This rapid assembly outpaces the encapsidation

of the pgRNA-polymerase complex, resulting in the formation of morphologically normal, or

"empty," capsids that lack the viral genome.[1][2] Phenylpropenamide (PPA) derivatives like AT-

130 and sulfamoylbenzamides (SBAs) such as NVR 3-778 and AB-423 are representative

compounds of this class.[1][2][3]

Comparative Efficacy and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of representative Class I and Class II inhibitors are

summarized in the table below. The 50% effective concentration (EC50) represents the

concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic

concentration (CC50) is the concentration that causes death to 50% of host cells. A higher

selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
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Class
Compoun

d

Compoun

d Class

EC50

(nM)

CC50

(µM)

Selectivity

Index (SI)
Cell Line

Class I
BAY 41-

4109
HAP 50 - 291 7 - 35.4 ~24 - 708

HepG2.2.1

5, Primary

Human

Hepatocyte

s

GLS4 HAP 62.24 26 - 115
~418 -

1848

HepAD38,

Primary

Human

Hepatocyte

s

Class II AT-130 PPA 127 >50 >394
HepG2.2.1

5

NVR 3-778 SBA - - - -

AB-423 SBA 80 - 270 >10 >37 - 125

HepDES19

,

HepG2.2.1

5

Note: EC50 and CC50 values can vary depending on the cell line and experimental conditions.

[3][4][5][6][7][8]

Resistance Profiles
The emergence of drug resistance is a critical consideration in antiviral therapy. For HBV

capsid inhibitors, resistance mutations typically arise in the core protein, specifically in or near

the inhibitor binding pocket.

Class I Inhibitors: Resistance to HAP compounds has been associated with mutations such as

T109M and I105T in the core protein.

Class II Inhibitors: Resistance to SBA and PPA compounds has been linked to mutations

including T33N, Y118F, and T109M.
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It is noteworthy that some mutations can confer cross-resistance between the two classes,

highlighting the importance of monitoring for resistance development in clinical settings.

Experimental Protocols
Antiviral Activity Assay in HepG2.2.15 Cells
This assay is used to determine the 50% effective concentration (EC50) of the inhibitor.

Methodology:

Cell Seeding: Plate HepG2.2.15 cells, which stably replicate HBV, in 96-well plates and

culture overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound for a

specified period (e.g., 5-7 days). Include a no-drug control.

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial kit.

Quantitative PCR (qPCR): Quantify the amount of extracellular HBV DNA using real-time

PCR with primers and probes specific for the HBV genome.

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each

compound concentration compared to the no-drug control. The EC50 value is determined by

plotting the percentage of inhibition against the compound concentration and fitting the data

to a dose-response curve.[9][10]

Cytotoxicity Assay (MTT Assay)
This assay measures the 50% cytotoxic concentration (CC50) of the inhibitor.

Methodology:

Cell Seeding: Plate a suitable cell line (e.g., HepG2) in 96-well plates and culture overnight.

Compound Treatment: Treat the cells with the same serial dilutions of the test compound as

used in the antiviral assay. Include a cells-only control.
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Incubation: Incubate the plates for the same duration as the antiviral assay.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the untreated control. The CC50 value is determined from the dose-response curve.[11][12]

[13]

Capsid Assembly Assay by Size Exclusion
Chromatography (SEC)
This assay is used to characterize the effect of inhibitors on the formation of HBV capsids.

Methodology:

Protein Preparation: Purify recombinant HBV core protein (e.g., Cp149, the assembly

domain).

Assembly Reaction: Incubate the purified core protein dimers under conditions that promote

assembly (e.g., increased ionic strength) in the presence or absence of the test inhibitor.

Size Exclusion Chromatography: Inject the assembly reaction mixture onto a size exclusion

chromatography column (e.g., Superose 6). The column separates molecules based on their

size.

Elution Profile Analysis: Monitor the elution profile by measuring UV absorbance (e.g., at 280

nm). Assembled capsids will elute earlier (in the void volume or as a distinct peak) than core

protein dimers.
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Quantification: Integrate the peak areas corresponding to capsids and dimers to determine

the extent of assembly.

Electron Microscopy (Optional): Collect the fractions corresponding to the capsid peak and

visualize the morphology of the assembled particles using transmission electron microscopy

to confirm the formation of normal capsids, aberrant structures, or empty capsids.[14][15][16]

Visualizing the Mechanisms
The following diagrams illustrate the HBV lifecycle and the distinct points of intervention for

Class I and Class II capsid inhibitors, as well as a typical experimental workflow for their

evaluation.
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Caption: HBV lifecycle and inhibitor intervention points.
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Caption: Experimental workflow for inhibitor evaluation.

Conclusion
Class I and Class II HBV capsid inhibitors represent two distinct and promising strategies for

the treatment of chronic hepatitis B. While both target the same pocket on the core protein,

their divergent effects on capsid assembly lead to different virological outcomes. Class I

inhibitors induce the formation of non-functional, aberrant structures, whereas Class II inhibitors

promote the assembly of empty, non-infectious capsids. The choice between these two classes

for further drug development will depend on a comprehensive evaluation of their efficacy, safety

profiles, and propensity for resistance development. The experimental protocols and

comparative data presented in this guide provide a foundational framework for researchers to

advance the development of novel and effective therapies against HBV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1670997?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670997?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

2. mdpi.com [mdpi.com]

3. journals.asm.org [journals.asm.org]

4. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle
Assembly - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human
Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

7. ovid.com [ovid.com]

8. Preclinical Profile of AB-423, an Inhibitor of Hepatitis B Virus Pregenomic RNA
Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

9. Inhibition of hepatitis B virus expression and replication by RNA interference in
HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC
[pmc.ncbi.nlm.nih.gov]

12. benchchem.com [benchchem.com]

13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES
[virologyresearchservices.com]

14. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC
[pmc.ncbi.nlm.nih.gov]

15. pubs.acs.org [pubs.acs.org]

16. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide
assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Class I and Class II HBV
Capsid Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670997#comparative-analysis-of-class-i-vs-class-ii-
hbv-capsid-inhibitors]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.protocols.io/view/cytotoxicity-screening-assay-paired-with-antiviral-bp2l62mozgqe/v1
https://www.mdpi.com/1420-3049/26/24/7420
https://journals.asm.org/doi/10.1128/aac.00082-18
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3811253/
https://www.researchgate.net/figure/A-Molecular-structures-of-GLS4-and-BAY-41-4109-Reprinted-from-references-19-and-26_fig1_255986235
https://pmc.ncbi.nlm.nih.gov/articles/PMC5527576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5527576/
https://www.ovid.com/journals/antvre/abstract/10.1016/j.antiviral.2017.06.016~antiviral-profiling-of-the-capsid-assembly-modulator?redirectionsource=fulltextview
https://pmc.ncbi.nlm.nih.gov/articles/PMC5971612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5971612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4124416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4124416/
https://www.researchgate.net/figure/Antiviral-activity-of-Bay-41-4109-on-HBV-replication-in-HepG2215-cells-Cells-were_fig1_51872256
https://pmc.ncbi.nlm.nih.gov/articles/PMC8619239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8619239/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Experimental_Design_for_Antiviral_Assays_with_Zalcitabine.pdf
https://virologyresearchservices.com/2024/03/09/understanding-cytotoxicity/
https://virologyresearchservices.com/2024/03/09/understanding-cytotoxicity/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11019538/
https://pubs.acs.org/doi/10.1021/acs.biochem.1c00810
https://pmc.ncbi.nlm.nih.gov/articles/PMC3003741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3003741/
https://www.benchchem.com/product/b1670997#comparative-analysis-of-class-i-vs-class-ii-hbv-capsid-inhibitors
https://www.benchchem.com/product/b1670997#comparative-analysis-of-class-i-vs-class-ii-hbv-capsid-inhibitors
https://www.benchchem.com/product/b1670997#comparative-analysis-of-class-i-vs-class-ii-hbv-capsid-inhibitors
https://www.benchchem.com/product/b1670997#comparative-analysis-of-class-i-vs-class-ii-hbv-capsid-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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